N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide, also known as KM-819, is a novel compound being investigated for its potential therapeutic benefits in Parkinson's disease. [] It functions as an inhibitor of FAF1 (FAS-associated factor 1). [] FAF1 is known to be involved in the activation of Fas cell surface death receptors, which play a crucial role in apoptosis and necrosis. [] Studies have shown that FAF1 is overexpressed in dopaminergic neurons within the substantia nigra of patients with Parkinson's disease. []
Research has explored the pharmacokinetic properties of KM-819 in rats. Findings indicate that KM-819 exhibits dose-independent kinetics when administered orally at doses ranging from 0.5 to 5 mg/kg. [] The oral bioavailability of KM-819 in rats was determined to be moderate, approximately 20%. [] Additionally, KM-819 demonstrated moderate metabolic stability in rat, dog, and human hepatocytes. []
KM-819 functions by inhibiting FAF1. [] By inhibiting FAF1, KM-819 has the potential to prevent the death of dopaminergic neurons. [] Additionally, it may contribute to the degradation of α-synuclein, a protein known to accumulate in Parkinson's disease. []
In vitro studies using rat, dog, and human hepatocytes were conducted to identify the metabolites of KM-819. [] A total of six metabolites were identified in both rat and dog hepatocytes, while eight metabolites were found in human hepatocytes. [] The primary metabolic pathways of KM-819 were identified as glucuronidation and mono-oxidation. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: